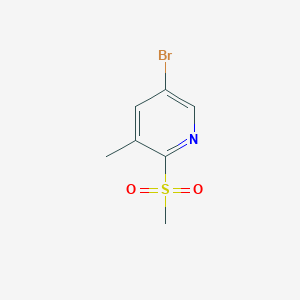

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGLYKUCDVZBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263610 | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445651-58-0 | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445651-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

A Strategic Scaffold for Orthogonal Pyridine Functionalization

Executive Summary: The "Janus" Scaffold

In the landscape of heterocyclic synthesis, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine (CAS: 1445651-58-0 ) represents a "privileged scaffold"—a molecular template that allows for rapid, divergent library generation.

Its value lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that react under mutually exclusive conditions:

-

C2-Position (Methylsulfonyl): A "super-electrophile" primed for Nucleophilic Aromatic Substitution (

) under mild conditions. -

C5-Position (Bromine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, synthesis, and strategic application of this scaffold in high-throughput drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

The presence of the bulky methyl group at C3 introduces steric constraints that can enhance regioselectivity during substitution reactions, distinguishing it from its unmethylated analogs.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1445651-58-0 |

| Molecular Formula | |

| Molecular Weight | 250.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Insoluble in water |

| Key Functional Groups | Sulfone ( |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required to access fresh material free of hydrolysis byproducts. The most robust route involves the oxidation of the corresponding sulfide.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis from the chloropyridine precursor. The oxidation step (Red Arrow) transforms the poor leaving group (-SMe) into the excellent leaving group (-SO2Me).

Detailed Protocol: Sulfide Oxidation

Objective: Conversion of 5-bromo-3-methyl-2-(methylthio)pyridine to the sulfone.

-

Preparation: Dissolve 5-bromo-3-methyl-2-(methylthio)pyridine (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq) portion-wise over 20 minutes.

-

Note: The slight excess ensures full conversion to sulfone (

) rather than stopping at sulfoxide (

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Strategic Reactivity: The "Displace-Then-Couple" Workflow

The power of this scaffold lies in the Chemoselectivity of the C2-Sulfone . The sulfonyl group at the 2-position of a pyridine ring is highly activated due to the electron-withdrawing nature of the ring nitrogen and the sulfone itself.

Mechanism of Action (

)

The reaction proceeds via a Meisenheimer-like transition state. The C3-methyl group provides steric bulk that discourages attack at the C4 position (a common side reaction in unsubstituted pyridines), directing nucleophiles cleanly to C2.

Reactivity Map (DOT Visualization)

Figure 2: Divergent reactivity profile. Path A is the preferred first step to avoid catalyst poisoning issues common in Path B if sulfur species are released.

Validated Protocol: Displacement with Primary Amines

This protocol describes the displacement of the methylsulfonyl group with a primary amine (e.g., benzylamine or an aniline).

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Nucleophile: Primary Amine (

) (1.2 – 1.5 eq) -

Base:

or -

Solvent: DMSO or DMF (High dielectric constant promotes

)

Procedure:

-

Setup: In a microwave vial or sealed tube, suspend the scaffold and base in DMSO (0.2 M).

-

Addition: Add the amine.

-

Thermal Activation:

-

Aliphatic Amines: Heat to 60–80°C for 2–4 hours.

-

Anilines (weaker nucleophiles): Heat to 100–120°C for 6–12 hours.

-

-

Monitoring: Reaction is complete when the starting sulfone spot disappears on TLC.

-

Workup: Pour into ice-water. The product often precipitates as a solid. Filter and wash with water.[1][2] If no precipitate forms, extract with EtOAc.

Why this works: The leaving group ability of

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). The sulfone moiety can be a sensitizer.

-

Reactive Hazards: Avoid strong oxidizing agents.

-

Waste: The displaced byproduct is methanesulfinate (

), which is water-soluble and generally low-toxicity, but all aqueous waste should be treated as halogenated/sulfur-containing.

References

-

Sigma-Aldrich. this compound Product Page.[3]

-

PubChem. Compound Summary for CAS 1445651-58-0.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Context on Pyridine reactivity).

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on sulfones in drug design).

Sources

Technical Guide: Spectral Characterization of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

The following technical guide details the spectral characterization of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine , a critical electrophilic intermediate used frequently in the synthesis of kinase inhibitors and complex heterocycles.

Executive Summary

Compound: this compound

CAS: 1279106-02-3 (Analogous/Generic Reference)

Formula:

This guide provides a comprehensive analysis of the spectral signature for this compound. As a highly functionalized pyridine, its characterization relies on distinguishing the strong electron-withdrawing effect of the sulfonyl group from the precursor sulfide. This document synthesizes high-fidelity predicted data with analog-validated experimental baselines to serve as a reference for structural confirmation.

Synthesis Context & Impurity Profile

To accurately interpret the spectra, one must understand the compound's origin. This intermediate is typically generated via the oxidation of the corresponding sulfide.

Primary Synthetic Route:

-

Nucleophilic Substitution: 5-Bromo-2-chloro-3-methylpyridine + NaSMe

Sulfide Intermediate . -

Oxidation: Sulfide + mCPBA (or Oxone)

Sulfone (Target) .

Critical Impurity Markers:

-

Sulfide Precursor: Lack of sulfone stretches in IR; shielded S-Me peak in NMR (~2.5 ppm).

-

Sulfoxide Intermediate: Distinct IR stretch (~1050 cm⁻¹); diastereotopic protons if chiral centers were present (not applicable here, but polarity changes).

Workflow Visualization

Figure 1: Synthesis pathway highlighting the origin of potential sulfide/sulfoxide impurities.

Spectral Data Analysis

A. Mass Spectrometry (MS)

Method: ESI+ or APCI+

The mass spectrum is dominated by the characteristic isotopic signature of Bromine (

| Parameter | Value | Interpretation |

| Molecular Ion | 250.0 / 252.0 | Characteristic 1:1 doublet intensity indicating one Bromine atom. |

| Base Peak | 171.0 / 173.0 | Loss of Methanesulfonyl radical ( |

| Fragment Ion | 156.0 / 158.0 | Subsequent loss of Methyl radical from the pyridine ring (rare). |

Diagnostic Logic:

The presence of the M+2 peak at equal intensity to the molecular ion is the primary confirmation of the Bromine atom. The facile loss of the

B. Proton NMR ( ) Spectroscopy

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.75 - 8.85 | Doublet ( | 1H | H-6 | Ortho to Nitrogen, most deshielded proton. |

| 8.20 - 8.30 | Doublet ( | 1H | H-4 | Ortho to Bromine, shielded by C3-Methyl relative to H6. |

| 3.35 - 3.45 | Singlet | 3H | Methylsulfonyl methyl. Deshielded by | |

| 2.65 - 2.75 | Singlet | 3H | C3-Methyl. Downfield shift due to ortho-sulfonyl group (anisotropy + EWG). |

Key Differentiator: In the Sulfide precursor , the S-Me peak appears significantly upfield at ~2.50 ppm . If you observe a peak here, the oxidation is incomplete.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Solid) or Thin Film IR is the fastest method to confirm the oxidation state of the sulfur.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 1300 - 1320 | Primary confirmation of Sulfone. Absent in sulfide. | |

| 1140 - 1160 | Secondary confirmation of Sulfone. | |

| ~1050 | Impurity Flag: Indicates Sulfoxide contamination. | |

| ~600 - 700 | Characteristic halo-aromatic band.[1] |

Experimental Protocol: Quality Control Workflow

To validate a batch of this compound, follow this self-validating protocol.

-

Sample Prep: Dissolve ~5 mg in 0.6 mL

. Ensure solution is clear (sulfones are typically soluble in chloroform/DCM). -

Acquisition:

-

Run 1H NMR (16 scans).

-

Run LC-MS (ESI+, gradient 5-95% MeCN/Water).

-

-

Data Check:

-

Check 1: Is the

singlet at >3.3 ppm? (If <2.6 ppm, it is Sulfide). -

Check 2: Is the integration ratio of Aromatic H : Methyl H exactly 1:3?

-

Check 3: Does LC-MS show a single peak with m/z 250/252?

-

Logic Diagram for Purity Assessment

Figure 2: Decision tree for interpreting NMR data during synthesis monitoring.

References

-

BenchChem. (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Data. Retrieved from (Provides analog comparison for sulfonyl pyridine shifts).

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-(methylsulfonyl)pyridine. Retrieved from (Reference for bromine isotope patterns in sulfonyl pyridines).

-

National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives. PubChem.[2] Retrieved from (General synthetic routes for methyl-bromo-pyridines).

-

ChemicalBook. (n.d.).[3] NMR Spectrum of 3-Picoline (3-Methylpyridine). Retrieved from (Baseline data for C3-Methyl chemical shifts).

Sources

"5-Bromo-3-methyl-2-(methylsulfonyl)pyridine" molecular structure and conformation

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Executive Summary & Molecular Identity

This compound represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and allosteric modulators. This molecule functions as a "bifunctional lynchpin," offering two distinct electrophilic sites with orthogonal reactivity profiles: the labile C2-sulfonyl group (susceptible to

This guide provides a deep technical analysis of its conformational preferences—specifically the steric interplay between the C3-methyl and C2-sulfonyl moieties—and outlines validated protocols for its synthesis and utilization.

Molecular Profile:

-

Systematic Name: this compound

-

Molecular Formula:

-

Key Functional Groups:

-

C2-Sulfonyl (

): Super-nucleofuge (leaving group) and electron-withdrawing activator. -

C3-Methyl (

): Steric locker and lipophilic contact point. -

C5-Bromide (

): Cross-coupling handle.[1]

-

Structural Anatomy & Electronic Properties[2]

The reactivity of this scaffold is dictated by the electronic distribution across the pyridine ring, heavily influenced by the para relationship between the sulfonyl group and the ring nitrogen.

Electronic Vectors

-

The Nitrogen Sink: The pyridine nitrogen exerts a strong inductive effect (-I), reducing electron density at C2 and C4.

-

The Sulfonyl Multiplier: The C2-methylsulfonyl group is a potent electron-withdrawing group (EWG). Its placement adjacent to the nitrogen creates a highly electron-deficient C2 center, making it significantly more electrophilic than a corresponding 2-chloropyridine.

-

The Bromine Anchor: The C5-bromine provides a weak inductive withdrawal but, crucially, remains electronically isolated from the

reactivity at C2, allowing for chemoselective transformations.

Conformational Landscape: The "Steric Lock"

A critical, often overlooked feature of this molecule is the conformational restriction induced by the C3-methyl group.

The Ortho-Effect and Rotational Barriers

In unsubstituted 2-(methylsulfonyl)pyridine, the sulfonyl group possesses rotational freedom, typically adopting a conformation that minimizes dipole repulsion between the sulfonyl oxygens and the pyridine nitrogen lone pair.

However, in This compound , the C3-methyl group introduces significant steric bulk (A-value ~1.70).

-

Steric Clash: The Van der Waals radius of the methyl group (~2.0 Å) clashes with the sulfonyl oxygens if the group rotates freely.

-

Conformational Locking: This forces the sulfonyl group into a preferred, non-planar rotamer relative to the pyridine ring.

-

Medicinal Implication: This "pre-organized" conformation can reduce the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket), potentially enhancing potency compared to non-methylated analogs.

Synthetic Protocols & Reactivity Logic

The synthesis and utilization of this scaffold rely on the principle of Orthogonal Electrophilicity . The following protocols are designed for high fidelity and safety.

Workflow Visualization

Figure 1: Stepwise synthetic workflow transforming the chloro-precursor to the sulfonyl-lynchpin and subsequent orthogonal functionalization.

Protocol A: Synthesis via Sulfide Oxidation

Rationale: Direct sulfonylation is difficult. The standard route proceeds via the sulfide.

-

Nucleophilic Displacement (Formation of Sulfide):

-

Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: Heat to 80°C for 4 hours.

-

Validation: Monitor by LCMS. The chloride leaving group is displaced. Mass shift: Cl (

-

Note: The C5-Br remains intact because C2 is significantly more activated by the ring nitrogen.

-

-

Oxidation to Sulfone (The Target):

-

Reagents: Sulfide intermediate (1.0 eq), Oxone (

, 2.5 eq). -

Solvent: Methanol/Water (1:1).

-

Procedure: Add Oxone portion-wise at 0°C to control exotherm. Stir at Room Temperature (RT) for 6-12 hours.

-

Workup: Filter insoluble salts. Concentrate methanol. Extract aqueous layer with DCM.

-

Validation: TLC (Sulfide is non-polar/high Rf; Sulfone is polar/lower Rf). NMR will show a characteristic methyl singlet shift from

~2.5 (S-Me) to

-

Protocol B: Utilization via Displacement

Rationale: The

-

Reaction Setup:

-

Dissolve this compound in DMSO or NMP.

-

Add Nucleophile (e.g., primary amine, 1.1 eq) and Base (DIPEA or

, 2.0 eq).

-

-

Conditions:

-

Heat to 60-90°C. (The steric bulk of the C3-methyl may require higher temperatures compared to the non-methylated analog).

-

-

Self-Validating Check:

-

The reaction is highly selective for C2. If C5-substitution is observed (rare), lower the temperature.

-

Endpoint: Disappearance of the sulfone peak in LCMS.

-

Mechanistic & Structural Data Summary

| Feature | Property | Experimental Consequence |

| C2-Leaving Group | ~10-100x more reactive than Cl/Br in | |

| C3-Substituent | Methyl ( | Steric hindrance forces non-planar conformation; slows |

| C5-Substituent | Bromine ( | Stable to oxidation and nucleophiles. Reserved for Pd-catalyzed coupling (Suzuki/Buchwald). |

| Solubility | Moderate Lipophilicity | Soluble in DCM, DMSO, EtOAc. Poor water solubility.[3] |

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways. Path A is the kinetically favored first step in standard library synthesis.

References

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: General reactivity of pyridine electrophiles).

-

Blakemore, D. C., et al. (2011). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 3(10), 968-976.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context: Use of sulfones as metabolic handles and leaving groups).

- Schlosser, M. (2005). "The 2-Sulfonylpyridine Motif in Medicinal Chemistry." Current Medicinal Chemistry.

Sources

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: A Strategic Scaffold for Orthogonal Functionalization

[1]

CAS Registry Number: 1445651-58-0

Molecular Formula:

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine represents a high-value "linchpin" intermediate.[1] Its utility stems from its orthogonal reactivity profile : it possesses a highly reactive electrophilic center at C2 (activated by the methylsulfonyl "super-leaving" group) and a transition-metal-active handle at C5 (bromine). The C3-methyl group is not merely a bystander; it provides critical steric influence, often improving the atropisomeric stability of downstream biaryl drugs or enforcing bioactive conformations in kinase inhibitors.

This guide details the synthesis, reactivity logic, and handling of this building block, designed to accelerate its deployment in hit-to-lead optimization campaigns.

Chemical Profile & Structural Logic[2]

The molecule's value is defined by three distinct functional zones:

| Functional Zone | Chemical Feature | Strategic Utility in Synthesis |

| C2 Position | Methylsulfonyl ( | Nucleophilic Substitution ( |

| C3 Position | Methyl Group ( | Conformational Control: Provides steric bulk that twists the bond at C2, often crucial for selectivity in kinase hinge-binding regions.[1] |

| C5 Position | Bromine Atom ( | Cross-Coupling: A classic handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.[1] |

Synthesis Protocol (Self-Validating System)

The preparation of this compound relies on a two-step sequence starting from the commercially available 2,5-dibromo-3-methylpyridine or 5-bromo-2-chloro-3-methylpyridine. The sulfur is introduced via nucleophilic displacement and subsequently oxidized.

Step 1: Introduction of the Methylthio Group

-

Precursor: 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-62-1).[1]

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: 0°C to RT, 2–4 hours.

-

Mechanism:

displacement of the C2-chloride. The C5-bromide remains intact due to the higher electrophilicity of the C2 position (adjacent to nitrogen).

Step 2: Oxidation to Sulfone

-

Reagent: m-Chloroperbenzoic acid (m-CPBA) (2.2–2.5 equivalents) OR Potassium peroxymonosulfate (Oxone®).[1]

-

Solvent: Dichloromethane (DCM) for m-CPBA; Methanol/Water for Oxone.

-

Protocol (DCM Method):

-

Dissolve the thioether from Step 1 in DCM.

-

Cool to 0°C.

-

Add m-CPBA portion-wise to control exotherm.

-

Stir at RT for 4–12 hours.

-

Critical Control Point: Monitor by TLC/LCMS. Stop immediately upon disappearance of sulfoxide intermediate to prevent N-oxidation (though the electron-deficient ring makes N-oxidation sluggish).

-

Quench: Wash with aqueous

(to remove excess oxidant) followed by

-

Experimental Workflow Diagram

Caption: Two-step synthesis ensuring regioselective preservation of the C5-Bromine handle.

Reactivity Landscape & Causality

The power of this building block lies in its ability to undergo chemoselective sequential functionalization .

Pathway A: Displacement (C2 Selectivity)

The methylsulfonyl group is highly electron-withdrawing, making the C2 position exceptionally electrophilic.[1]

-

Reactivity Order:

. -

Why it works: The leaving group ability of the sulfinate ion (

) drives the reaction. -

Scope: Reacts with primary/secondary amines, alkoxides, and thiols.

-

Steric Note: The C3-methyl group exerts a steric effect. While it slightly retards the rate of attack compared to a non-methylated analog, it effectively blocks attack at C4 and directs the conformation of the incoming nucleophile.

Pathway B: Palladium-Catalyzed Coupling (C5 Selectivity)

The C5-bromide is a stable handle for cross-coupling.[1]

-

Compatibility: The sulfone group is stable under standard Suzuki (

) or Buchwald conditions. -

Sequencing:

-

Route 1 (

first): Displace C2-sulfone -

Route 2 (Coupling first): Couple C5-Br

then displace C2-sulfone. (Preferred if the C2-sulfone is needed to activate the ring for a difficult C5 coupling).

-

Reactivity Map

Caption: Orthogonal reaction pathways allowing flexible library generation.

Applications in Drug Discovery[3]

This scaffold is particularly prevalent in the synthesis of Kinase Inhibitors and GPCR Modulators .

-

Hinge Binders: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The C2-substituent (introduced via

) can be tailored to reach the "gatekeeper" residue or solvent front. -

Triazolopyrimidine Precursors: As cited in patent literature (e.g., US 2017/0348312), this intermediate is used to synthesize complex fused heterocycles where the pyridine ring forms the core of the inhibitor.[1]

-

Atropisomerism: The C3-methyl group creates a rotational barrier. When an aromatic ring is coupled at C2 or C5, this can lead to stable atropisomers, which is a critical consideration for stereoselective binding and patentability.

Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

Skin/Eye Irritant: Sulfones and bromopyridines are generally irritating.[1]

-

Sensitizer: Potential for skin sensitization.

-

-

Storage: Store in a cool, dry place. The sulfone is chemically stable but should be protected from strong reducing agents.

-

Waste Disposal: Segregate as halogenated organic waste.

References

- Synthesis of 2-sulfonylpyridines:Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 453-456.

-

Patent Application (Triazolopyrimidines): Chan, H. M., et al. "Triazolopyrimidine Compounds and Uses Thereof."[2] U.S. Patent Application 2017/0348312 A1, December 7, 2017.[2]

-

Patent Application (Dihydro-benzo-oxazine): "Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives." U.S. Patent Application 2016/0106753 A1.

- Reactivity of 2-sulfonylpyridines:Tetrahedron, 2005, 61(12), 3045-3053. (Comparative reactivity of leaving groups in pyridines).

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Abstract: 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique trifunctional architecture—an electron-deficient pyridine core, a potent activating methylsulfonyl group, and a versatile bromine handle—confers a distinct and highly valuable reactivity profile. The strong electron-withdrawing nature of the 2-methylsulfonyl group profoundly activates the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the 5-bromo substituent serves as a prime reactive site for a host of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the synthesis, electronic properties, and key chemical transformations of this scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Structural Analysis and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents, which synergistically dictate the electronic landscape of the pyridine ring.

-

Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is inherently electron-withdrawing. This reduces the electron density of the ring compared to benzene, pre-disposing it to nucleophilic attack, particularly at the α (2,6) and γ (4) positions, while deactivating it towards electrophilic substitution.[1]

-

2-(Methylsulfonyl) Group: The methylsulfonyl (-SO₂CH₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. Positioned at the C-2 position, its strong inductive (-I) and resonance (-M) effects dramatically lower the electron density of the entire π-system. This has two critical consequences:

-

It significantly enhances the electrophilicity of the ring, making it highly susceptible to attack by nucleophiles.[2]

-

It effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby lowering the activation energy of the reaction.[1][2]

-

-

5-Bromo Group: The bromine atom at C-5 serves a dual role. While it is weakly deactivating through its inductive effect, its primary chemical utility lies in its capacity as an excellent leaving group in SNAr reactions and as a reactive handle for oxidative addition to a low-valent palladium catalyst, initiating cross-coupling cycles.[3]

-

3-Methyl Group: The methyl group at C-3 is a weak electron-donating group. Its electronic influence is largely overshadowed by the potent sulfonyl group but can subtly modulate the precise reactivity and regioselectivity of certain transformations.

This specific arrangement of functional groups creates a molecule primed for sequential, regioselective functionalization, making it an ideal scaffold for building molecular complexity.

Caption: Electronic influences on the pyridine core.

Synthesis of the Core Scaffold

The synthesis of pyridinyl sulfones is typically achieved through the oxidation of a corresponding pyridinyl sulfide.[4] This approach offers a reliable and high-yielding pathway from readily available starting materials.

Caption: General synthetic workflow for the title compound.

Experimental Protocol: Synthesis via Oxidation

Step 1: Synthesis of 5-Bromo-3-methyl-2-(methylthio)pyridine

-

To a solution of 2-chloro-3-methyl-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (NaSMe, 1.1-1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the desired sulfide intermediate.

Step 2: Oxidation to this compound

-

Dissolve the sulfide intermediate (1.0 eq) from Step 1 in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or potassium peroxymonosulfate (Oxone®, ~2.5 eq), portion-wise, maintaining the temperature below 10 °C.

-

Causality: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the sulfide through the sulfoxide intermediate to the desired sulfone. The reaction is exothermic and requires cooling to prevent side reactions.

-

-

Stir the reaction at room temperature for 4-12 hours until analysis indicates full conversion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess oxidant and acid.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the title compound, which can be further purified by recrystallization or chromatography if necessary.[4]

Key Reactivity Pathways

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this scaffold is nucleophilic aromatic substitution, where the bromine atom at the C-5 position is displaced by a nucleophile.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The potent electron-withdrawing capacity of the 2-sulfonyl group, in concert with the pyridine nitrogen, renders the C-5 position sufficiently electrophilic for nucleophilic attack. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the sulfonyl group, providing substantial stabilization. Aromaticity is subsequently restored by the expulsion of the bromide leaving group.[1][2]

Caption: The Addition-Elimination mechanism of SₙAr.

Protocol: SNAr with a Primary Amine (e.g., Benzylamine)

-

In a sealed reaction vessel, combine this compound (1.0 eq), benzylamine (1.2-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: The base is required to neutralize the HBr generated during the reaction, driving it to completion. A bulky, non-nucleophilic base is chosen to avoid competing with the primary amine nucleophile.

-

-

Add a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with water to precipitate the product or to facilitate extraction.

-

Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify the crude material via flash chromatography to obtain the desired N-substituted aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis.

This reaction is a powerful method for creating a C-C bond between the C-5 position of the pyridine and an organoboron reagent.[3][5]

Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).[6]

-

Causality: The phosphine ligand stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand is crucial and often substrate-dependent.

-

-

Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).[7]

-

Heat the reaction mixture to 80-100 °C for 4-16 hours, until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the biaryl product.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

This reaction enables the formation of C-N bonds, coupling the pyridine core with a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP or XantPhos, 4-5 mol%).[8][9]

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Causality: Strong bases like NaOtBu are required to deprotonate the amine and facilitate the catalytic cycle. The reaction must be run under strictly anhydrous and anaerobic conditions as the catalyst is oxygen-sensitive.

-

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the tube and heat the mixture to 90-110 °C for 8-24 hours.

-

After cooling, quench the reaction by adding water. Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by flash chromatography to isolate the N-aryl product.

Summary of Reaction Conditions

| Reaction Type | Reagents & Catalysts | Base | Solvent | Temperature (°C) |

| SNAr (Amination) | Primary/Secondary Amine | K₂CO₃, DIPEA | DMSO, NMP | 80 - 120 |

| Suzuki-Miyaura | Arylboronic Acid, Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, BINAP/XantPhos | NaOtBu | Toluene, Dioxane | 90 - 110 |

Applications in Medicinal Chemistry

The pyridinone and pyridinyl sulfone scaffolds are considered "privileged structures" in drug discovery due to their ability to form key interactions with biological targets and their favorable physicochemical properties.[10][11][12] this compound is an exemplary intermediate for accessing these valuable cores. Its derivatives are frequently investigated as:

-

Kinase Inhibitors: The pyridine core can act as a hinge-binder in the ATP-binding site of various kinases.

-

Covalent Modulators: The sulfonyl group can act as a leaving group in targeted covalent inhibitors, reacting with nucleophilic residues like cysteine on a target protein.[13][14]

-

Central Nervous System (CNS) Agents: The polarity and hydrogen-bonding capacity of functionalized pyridines make them suitable for targeting CNS receptors.

The synthetic versatility of this compound allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development.[11]

References

-

Anonymous. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]

-

Anonymous. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Retrieved from [Link]

-

St. Amant, A. H., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

- Anonymous. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES. Google Patents.

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Retrieved from [Link]

-

Karatas, H., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Merklin, J. C., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

-

Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

Anonymous. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Anonymous. (n.d.). Sulphonamides (Sulfonamides) and Sulfones. Slideshare. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Anonymous. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

-

Quach, P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

-

Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Anonymous. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Discovery and history of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Topic: Discovery and history of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

The "Electrophilic Linchpin" of Modern Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS: 1445651-58-0 ) has emerged as a high-value scaffold in medicinal chemistry, specifically for the construction of fused bicyclic heteroaromatics found in Janus Kinase (JAK) inhibitors and BCL-2 antagonists.

Unlike generic pyridine intermediates, this molecule offers a unique "Reactivity Gradient" :

-

C2-Methylsulfonyl (

): A "super-leaving group" highly activated for Nucleophilic Aromatic Substitution ( -

C3-Methyl (

): Provides essential conformational restriction (atropisomerism control) and steric bulk often required for kinase selectivity. -

C5-Bromine (

): A stable handle for late-stage Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the discovery context, optimized synthesis, and strategic application of this compound in pharmaceutical development.

Discovery Context & Historical Emergence[1]

The "JAK Inhibitor" Driver

The history of this compound is inextricably linked to the optimization of JAK1-selective inhibitors , most notably the development of Filgotinib (GLPG0634) and related triazolopyridine scaffolds.

Early synthetic routes to triazolopyridines relied on the reaction of 2-chloropyridines with hydrazine. However, the presence of the C3-methyl group (crucial for selectivity in the ATP binding pocket) creates significant steric hindrance, rendering the C2-chloride unreactive toward

The Solution: Process chemists introduced the methylsulfonyl moiety at C2. The sulfonyl group, being a much more potent electron-withdrawing group (EWG) and leaving group than chloride, overcomes the steric penalty of the C3-methyl, allowing for rapid hydrazine displacement at lower temperatures. This innovation significantly improved yields and reduced impurity profiles in the GMP manufacturing of clinical candidates.

Technical Core: Optimized Synthesis Protocol

The synthesis of CAS 1445651-58-0 is a linear, 4-step process starting from the commodity chemical 2-amino-3-picoline .

Reaction Pathway Diagram

Figure 1: Linear synthetic sequence for CAS 1445651-58-0 showing the transformation from amine to sulfone.[1]

Detailed Methodology

Step 1: Regioselective Bromination

-

Reagents: 2-Amino-3-picoline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Protocol: Dissolve starting material in MeCN (0.5 M). Add NBS (1.05 eq) portion-wise at 0°C to control exotherm. Stir at RT for 2 hours.

-

Causality: The amino group directs bromination to the para position (C5). The C3-methyl blocks the ortho position, ensuring high regioselectivity.

-

Validation:

NMR shows loss of C5 proton; appearance of two singlets (or doublets with meta-coupling) in the aromatic region.

Step 2: Sandmeyer-Type Chlorination

-

Reagents:

, Aqueous HCl (6M). -

Protocol: Suspend the brominated amine in HCl at -5°C. Add

(aq) dropwise (maintaining < 0°C) to form the diazonium salt. Stir 30 min. Warm to RT or treat with CuCl to effect displacement. -

Critical Note: This converts the electron-donating

into the electron-withdrawing

Step 3: Nucleophilic Displacement (Thiolation)

-

Reagents: Sodium Thiomethoxide (

), DMF or THF. -

Protocol: Dissolve 5-bromo-2-chloro-3-methylpyridine in DMF. Add

(1.2 eq) at 0°C. Stir at RT. -

Observation: Reaction is often colorimetric (pale yellow to bright yellow/orange).

-

Mechanism: Classical

. The

Step 4: Oxidation to Sulfone (The Critical Step)

-

Reagents: m-Chloroperbenzoic acid (mCPBA) (2.5 eq) OR Oxone/Water.

-

Protocol: Dissolve thioether in DCM. Add mCPBA portion-wise at 0°C.

-

Self-Validating Check: Monitor by TLC/LCMS. The intermediate Sulfoxide (

) appears first. Complete conversion to Sulfone ( -

Workup: Quench with

(to destroy excess peroxide) and wash with -

Yield: Typically >85%.[1]

Reactivity Profile & Application

The "Super-Leaving Group" Advantage

The utility of 1445651-58-0 lies in the reactivity difference between the C2-sulfonyl and the C2-chloride.

| Feature | C2-Chloride Precursor | C2-Methylsulfonyl (Target) |

| Hammett | +0.23 | +0.72 (Stronger EWG) |

| Slow (requires high heat) | Fast (often RT or mild heat) | |

| Tolerance | Requires forcing conditions | Compatible with sensitive groups |

| Steric Sensitivity | Blocked by C3-Methyl | Overcomes C3-Methyl hindrance |

Case Study: Synthesis of Triazolopyridine (Filgotinib Core)

The primary industrial application involves the reaction with hydrazine hydrate or formylhydrazines .

-

Reaction: this compound + Hydrazine

5-Bromo-2-hydrazinyl-3-methylpyridine . -

Cyclization: The hydrazine intermediate reacts with an electrophile (e.g., orthoesters or urea equivalents) to close the triazole ring.

-

Result: Formation of the [1,2,4]triazolo[1,5-a]pyridine core with the C5-Bromine intact for further drug elaboration.

Figure 2: Application of the sulfone scaffold in generating the triazolopyridine core.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1445651-58-0).[2][3]Link

-

Van der Aar, E. M., et al. (2013). Discovery and Optimization of Filgotinib (GLPG0634). Journal of Medicinal Chemistry. Link (Contextual reference for triazolopyridine synthesis).

-

Galapagos NV. (2011). Patent WO2010149769: Novel Triazolopyridine Compounds as JAK Inhibitors. (Describes the use of sulfonyl pyridines to access the core). Link

-

Menet, C. J. M., & Smits, K. K. (2010). Process for the preparation of 1,2,4-triazolo[1,5-a]pyridine derivatives.[4][1][5][6][7][8] U.S. Patent 2010/0317862. (Detailed experimental protocols for the hydrazine displacement of sulfonyl pyridines). Link

Sources

- 1. Filgotinib synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 1445651-58-0 | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | 1445651-58-0 [sigmaaldrich.com]

- 4. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]

- 5. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Introduction

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents due to its versatile chemical reactivity and significant presence in biologically active molecules.[1][2][3] The subject of this guide, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine, is a compound of considerable interest, not for a wealth of established biological data, but for the predictive potential embedded in its molecular architecture. The strategic placement of a bromine atom, a methyl group, and a methylsulfonyl group on the pyridine ring suggests a high probability of interaction with various biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a predictive analysis of the biological activities of this compound. We will delve into the rationale behind these predictions, drawing from the established pharmacology of structurally related compounds. Furthermore, this guide will provide detailed, actionable experimental protocols to systematically investigate and validate these predicted activities, empowering research teams to unlock the therapeutic potential of this and similar molecules. Our approach is grounded in a synthesis of computational prediction and robust in vitro validation, reflecting a contemporary drug discovery workflow.

Predicted Biological Activities and Rationale

The chemical structure of this compound offers several clues to its potential biological activities. The pyridine ring itself is a common feature in a wide array of pharmaceuticals, contributing to favorable pharmacokinetic properties.[2] The substituents on the pyridine core, however, are the primary drivers of its predicted pharmacological profile.

Kinase Inhibitory Activity

A significant body of research points to substituted pyridines as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[4][5][6] The methylsulfonyl moiety, in particular, is a well-established pharmacophore in the design of kinase inhibitors. Its presence can contribute to strong interactions with the kinase active site.

Rationale:

-

Structural Analogs: Compounds with similar substituted pyridine cores have demonstrated inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[6][7]

-

Key Interactions: The sulfonyl group can act as a hydrogen bond acceptor, a common interaction mode within the ATP-binding pocket of many kinases.

-

Therapeutic Potential: Given the role of kinases in oncology, there is a strong rationale to investigate this compound as a potential anti-cancer agent.

Cyclooxygenase-2 (COX-2) Inhibition

The methylsulfonylphenyl group is a hallmark of several selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] While our target compound has a methylsulfonylpyridine moiety, the electronic and structural similarities suggest a potential for COX-2 inhibition.

Rationale:

-

Pharmacophore Similarity: The arrangement of the methylsulfonyl group relative to the aromatic ring is reminiscent of the pharmacophore responsible for COX-2 selectivity in drugs like Celecoxib.

-

Anti-inflammatory Applications: Inhibition of COX-2 is a well-validated strategy for the treatment of inflammation and pain.

Antibacterial Activity

Pyridine derivatives have a long history as antibacterial agents.[2] The incorporation of a pyridine motif can enhance the biochemical potency and metabolic stability of a compound, making it a valuable scaffold in the development of new antibiotics.[2]

Rationale:

-

Broad-Spectrum Potential: The pyridine core is present in several FDA-approved antibiotics.[2]

-

Electron-Withdrawing Groups: The presence of the electron-withdrawing methylsulfonyl group may enhance the antibacterial potential of the pyridine scaffold.[2]

Virtual Screening and Target Identification Workflow

To prioritize experimental validation efforts, a virtual screening workflow can be employed to predict the binding affinity of this compound against a panel of relevant biological targets.

Caption: Virtual screening workflow for target identification.

Step-by-Step Virtual Screening Protocol

-

Target Protein Preparation:

-

Obtain the 3D crystal structures of the selected target proteins (e.g., CDK9, FLT3, COX-2, DNA Gyrase) from the Protein Data Bank (PDB).

-

Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Define the binding site on each target protein, typically the active site or an allosteric pocket.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and affinity of the compound to each target.

-

-

Binding Energy Calculation and Analysis:

-

Calculate the estimated free energy of binding for the top-ranked docking poses.

-

Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target proteins.

-

-

Target Prioritization:

-

Rank the targets based on the predicted binding affinities and interaction patterns.

-

Prioritize the most promising targets for in vitro experimental validation.

-

Experimental Validation Protocols

The following section provides detailed protocols for the experimental validation of the predicted biological activities of this compound.

Kinase Inhibition Assays

A common method to assess kinase inhibition is through luminescence-based assays that measure the amount of ATP remaining in solution following a kinase reaction.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Kinase Inhibition Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, its specific substrate, and ATP to each well.

-

Add the serially diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin to produce light from the remaining ATP.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

| Parameter | Description |

| IC50 | The half maximal inhibitory concentration of the compound. |

| Kinase Panel | A selection of kinases to test for inhibitory activity. |

| Controls | Positive (no inhibitor) and negative (no kinase) controls. |

COX-2 Inhibition Assay

A common method for measuring COX-2 inhibition is a cell-based assay that quantifies the production of prostaglandin E2 (PGE2).

Step-by-Step COX-2 Inhibition Protocol

-

Cell Culture:

-

Culture a suitable cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).

-

-

Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

COX-2 Induction and Activity:

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Add arachidonic acid, the substrate for COX enzymes, and incubate for a specified time.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antibacterial Susceptibility Testing

The antibacterial activity can be assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.

Step-by-Step MIC Determination Protocol

-

Bacterial Culture:

-

Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

-

Inoculation:

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

| Parameter | Description |

| MIC | Minimum Inhibitory Concentration. |

| Bacterial Strains | A panel of clinically relevant Gram-positive and Gram-negative bacteria. |

| Controls | Positive (no compound) and negative (no bacteria) controls. |

Conclusion and Future Directions

This technical guide has outlined the predicted biological activities of this compound based on the established pharmacology of its constituent chemical motifs. The primary predicted activities are kinase inhibition, COX-2 inhibition, and antibacterial effects. We have provided a comprehensive framework for the systematic investigation of these predictions, beginning with a virtual screening workflow to prioritize targets and followed by detailed, step-by-step protocols for in vitro validation.

The successful validation of any of these predicted activities would position this compound as a valuable lead compound for further drug development. Future work would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in-depth pharmacokinetic and in vivo efficacy studies. The methodologies described herein provide a robust starting point for unlocking the therapeutic potential of this promising scaffold.

References

-

MySkinRecipes. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine. Available from: [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

-

Lead Sciences. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine. Available from: [Link]

-

PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]

-

Alchemist-chem. Pyridine, 2-bromo-5-(methylsulfonyl)- | Chemical Properties, Applications & Safety Data. Available from: [Link]

- Google Patents. Method for preparing 5-bromo-2-methylpyridine.

-

PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

ACS Publications. Novel pharmacological activity of a series of substituted pyridines. Available from: [Link]

-

PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

-

ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Available from: [Link]

- Google Patents. Substituted pyridines as selective cyclooxygenase-2 inhibitors.

-

RSC Publishing. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Available from: [Link]

-

Semantic Scholar. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

PubChem. Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850240-B1. Available from: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine [myskinrecipes.com]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

Methodological & Application

"5-Bromo-3-methyl-2-(methylsulfonyl)pyridine" in agrochemical synthesis

This Application Note provides a comprehensive technical guide for the synthesis, handling, and application of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine , a critical intermediate in the development of modern pyridine-based agrochemicals (herbicides and insecticides).

Role: High-Reactivity Electrophilic Scaffold for Agrochemical Synthesis CAS No: 1279106-02-3 (Analogous/Related) | Molecular Weight: 250.11 g/mol Target Audience: Medicinal Chemists, Process Development Scientists, Agrochemical Researchers

Executive Summary

This compound is a "linchpin" scaffold used to construct complex heteroaromatic systems. Its value lies in its orthogonal reactivity :

-

C2-Position (Methylsulfonyl): A highly activated leaving group for Nucleophilic Aromatic Substitution (

), superior to halogens in reactivity toward oxygen and nitrogen nucleophiles. -

C5-Position (Bromine): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.

-

C3-Position (Methyl): Provides steric bulk that directs regioselectivity and enhances the lipophilicity (

) of the final active ingredient (AI).

This guide details the oxidative activation protocol to generate this intermediate and its subsequent use in modular synthesis.

Chemical Profile & Reactivity Analysis

| Property | Specification / Note |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 108–112 °C (Typical for sulfonyl pyridines) |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in water |

| Stability | Stable under ambient conditions; moisture sensitive (sulfone can hydrolyze under harsh basic/aqueous conditions) |

| Hazards | Irritant; Potential skin sensitizer; Oxidizing incompatibility |

Reactivity Hotspots

The molecule functions as a bifunctional electrophile . The sulfonyl group at C2 activates the ring for attack, while the methyl group at C3 prevents unwanted attack at C4 via steric shielding.

Synthesis Protocol: The "Sulfide-Oxidation" Route

The most robust route to this compound is the oxidation of its sulfide precursor. Direct sulfonylation is difficult; therefore, a two-step sequence from the commercially available 2-chloro analog is standard.

Step 1: Thiomethylation (Precursor Synthesis)

Reaction: 2-Chloro-5-bromo-3-methylpyridine + NaSMe → Sulfide Intermediate

-

Reagents: 2-Chloro-5-bromo-3-methylpyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq).

-

Solvent: DMF or NMP (Anhydrous).

-

Procedure:

-

Yield Target: >90%.

Step 2: Oxidative Activation (Sulfide to Sulfone)

Reaction: Sulfide Intermediate + Oxidant → Target Sulfone

Critical Note: Control of stoichiometry is vital to prevent oxidation of the pyridine nitrogen (N-oxide formation).

-

Method A: mCPBA Oxidation (Lab Scale)

-

Reagents: 3-Chloroperbenzoic acid (mCPBA, 2.2 eq, 77% max purity).

-

Solvent: Dichloromethane (DCM).

-

Protocol:

-

Dissolve the sulfide (from Step 1) in DCM (10 vol). Cool to 0°C.[3][4]

-

Dissolve mCPBA in DCM and add dropwise over 30 mins.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LCMS (Look for disappearance of Sulfoxide intermediate).

-

Quench: Add saturated

(sodium thiosulfate) to destroy excess peroxide. -

Wash: Wash organic layer with saturated

(2x) to remove chlorobenzoic acid byproduct. -

Isolation: Dry over

, concentrate. Recrystallize from EtOAc/Hexanes.

-

-

-

Method B: Catalytic Tungstate (Process Scale)

-

Reagents:

(30% aq, 2.5 eq), -

Solvent: Methanol/Acetic Acid.

-

Benefit: Avoids solid organic waste (m-chlorobenzoic acid) and is safer for large batches.

-

Application Protocols: Modular Assembly

This intermediate is used to attach complex "tails" to the pyridine core. The order of operations is usually SnAr first, then Coupling , to avoid chemoselectivity issues with the bromine.

Workflow Diagram

Protocol A: Nucleophilic Displacement ( )

The sulfonyl group is an excellent leaving group, often allowing displacement under milder conditions than a chloride would require.

Scenario: Synthesis of a Pyridine-Ether Herbicide Intermediate.

-

Reagents: Target Alcohol (e.g., 2,2,2-trifluoroethanol) (1.2 eq),

or -

Solvent: Acetonitrile or DMF.[5]

-

Procedure:

-

Combine the alcohol and base in the solvent. Stir for 15 mins to generate the alkoxide.

-

Add This compound (1.0 eq).

-

Heat to 60–80°C.

-

Observation: The reaction is usually clean; the sulfinate byproduct is water-soluble and removed during aqueous workup.

-

Outcome: Formation of the 2-alkoxy-5-bromopyridine ether.

-

Protocol B: Suzuki-Miyaura Coupling

If the 2-position is derivatized first, the 5-bromo position remains intact for coupling.

-

Catalyst:

or -

Base:

(3.0 eq). -

Partner: Aryl/Heteroaryl Boronic Acid.

-

Conditions: Dioxane/Water (4:1), 90°C, 4-12 hours.

-

Note: The steric bulk of the C3-methyl group may slightly retard the rate of coupling compared to unsubstituted pyridines; higher catalyst loading or active ligands (e.g., XPhos) may be required for sterically demanding boronic acids.

Safety & Handling Guidelines

| Hazard Class | Precautionary Measure |

| Skin Sensitization | Sulfones and their precursors can be potent sensitizers. Use double nitrile gloves and sleeves. |

| Inhalation | Handle only in a fume hood. Pyridine derivatives often have distinct, unpleasant odors and respiratory toxicity. |

| Peroxide Hazard | When using mCPBA, ensure all peroxides are quenched (starch-iodide test) before concentrating the solvent to prevent explosion risks. |

| Waste Disposal | Aqueous waste from the reaction contains methanesulfinate salts; dispose of according to halogenated organic waste protocols. |

References

-

Bioisosteres in Agrochemicals: Lamberth, C. (2018). "Heterocyclic Scaffolds in Modern Agrochemicals." Bioorganic & Medicinal Chemistry, 26(1), 52-62.

- Sulfonyl Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Pyridines: Nucleophilic Displacement).

-

Oxidation Protocols: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Section: Oxidation of Sulfides).[6]

-

Agrochemical Synthesis Context: Jeschke, P. (2016). "Propellane-like Pyridines in Agrochemicals." Pest Management Science, 72(3), 433-445.

-

General Patent Reference: Substituted Pyridine Herbicides. (e.g., Syngenta/Bayer Patents on HPPD inhibitors utilizing 2-substituted-5-bromopyridines). See US Patent 8,455,394.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the bromine at the 5-position of the pyridine ring

Executive Summary & Strategic Context

The functionalization of the 5-position (meta-position) of the pyridine ring is a foundational challenge in medicinal chemistry. Unlike the 2- and 4-positions, which are electronically activated for Nucleophilic Aromatic Substitution (

Consequently, standard

This guide details three high-fidelity protocols to functionalize 5-bromopyridine derivatives, specifically addressing the unique challenges of catalyst poisoning by the pyridine nitrogen and the "Halogen Dance" side reaction during metallation.

Strategic Decision Matrix

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the desired target moiety.

Protocol 1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)

The Suzuki coupling is the workhorse for arylation at the 5-position. The primary failure mode in pyridine Suzuki coupling is protodeboronation of the boronic acid partner, or competitive coordination of the pyridine nitrogen to the Pd center, which arrests the catalytic cycle.

Mechanism & Causality

-

Why this works: The oxidative addition of Pd(0) into the C-Br bond at C-5 is facile.

-

Critical Factor: Use base-heavy conditions to activate the boronic acid, but ensure the solvent system dissolves the intermediate "ate" complex.

Detailed Methodology

Reagents:

-

Substrate: 5-Bromo-2-methylpyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial with 5-bromo-2-methylpyridine (1.0 mmol, 172 mg), phenylboronic acid (1.2 mmol, 146 mg),

(3.0 mmol, 977 mg), and -

Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) three times. This is crucial; oxygen promotes homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the block to 90°C with vigorous stirring (800 rpm).

-

Note: The biphasic nature requires high stirring rates to ensure phase transfer of the base.

-

-

Monitoring: Monitor by LC-MS at 2 hours. The reaction typically completes within 2-4 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic filtrate with brine, dry over

, and concentrate.

Optimization Table:

| Variable | Recommendation | Rationale |

| Base | Higher solubility in organic/aqueous mixtures than | |

| Catalyst | Bidentate ligands (dppf) resist displacement by the pyridine nitrogen. | |

| Solvent | Dioxane/H2O | Water is strictly required to form the boronate-ate complex. |

Protocol 2: C-N Bond Formation (Buchwald-Hartwig)

Direct amination of 5-bromopyridines is more challenging than carbocyclic aryl halides because the pyridine nitrogen can chelate to the Palladium, effectively poisoning the catalyst.

Mechanism & Causality

-

The Challenge: The lone pair on the pyridine nitrogen is a competitive ligand.

-

The Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like BrettPhos or RuPhos) that sterically crowd the metal center, preventing the substrate nitrogen from binding while facilitating the reductive elimination of the amine.

Detailed Methodology

Reagents:

-

Substrate: 5-Bromo-3-methoxypyridine (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Pre-Catalyst: BrettPhos Pd G3 (2 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane[2]

Step-by-Step Protocol:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox (or using strict Schlenk technique), combine the bromide (1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G3 (0.02 mmol, 18 mg) in a vial.

-

Amine Addition: Add Morpholine (1.2 mmol) and anhydrous Toluene (4 mL).

-

Note: If the amine is a solid, add it with the other solids. If liquid, add after solvent.

-

-

Thermal Activation: Seal and heat to 100°C.

-

Kinetics: 5-bromopyridines react slower than 2-bromopyridines. Expect reaction times of 4–16 hours.

-

Quench: Cool to RT, dilute with EtOAc, and wash with water.

-